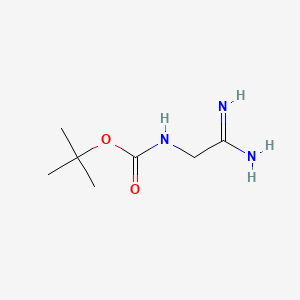

tert-Butyl (2-amino-2-iminoethyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-amino-2-iminoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2/c1-7(2,3)12-6(11)10-4-5(8)9/h4H2,1-3H3,(H3,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBZVFFQFKRUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201225639 | |

| Record name | 1,1-Dimethylethyl N-(2-amino-2-iminoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251294-65-2 | |

| Record name | 1,1-Dimethylethyl N-(2-amino-2-iminoethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251294-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-(2-amino-2-iminoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to tert-Butyl (2-amino-2-iminoethyl)carbamate

This technical guide provides a comprehensive overview of this compound, a key reagent in medicinal chemistry and drug development.

Chemical Identity and Properties

-

IUPAC Name: tert-butyl N-(2-amino-2-iminoethyl)carbamate

-

Synonyms: N-Boc-2-aminoacetamidine, tert-Butyl (2-guanidinoethyl)carbamate (note: while commonly used, this is a less precise name)

-

Molecular Weight: 173.21 g/mol [2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Appearance | Powder or liquid | [1] |

| Purity | ≥97% (typical) | [1] |

| Storage Conditions | Store in a tightly closed container | [1] |

| Density (Predicted) | 1.15±0.1 g/cm³ | [4] |

Synthesis

Step 1: Synthesis of tert-Butyl (2-aminoethyl)carbamate

A common method for the selective mono-Boc protection of a diamine like ethylenediamine involves the slow addition of di-tert-butyl dicarbonate (Boc₂O) to an excess of the diamine.

Experimental Protocol: Mono-Boc Protection of Ethylenediamine

-

Materials: Ethylenediamine, Di-tert-butyl dicarbonate (Boc₂O), Dioxane, Water, Magnesium oxide.

-

Procedure:

-

A mixture of ethylenediamine, dioxane, water, and magnesium oxide is stirred at room temperature under an inert atmosphere (e.g., argon).

-

A solution of di-tert-butyl dicarbonate in dioxane is added dropwise to the mixture over a period of 20 minutes.

-

The reaction mixture is stirred at room temperature for 16 hours.

-

The mixture is then filtered and concentrated under reduced pressure.

-

The resulting residue is purified by extraction with ether and subsequent distillation under high vacuum to yield tert-butyl (2-aminoethyl)carbamate as a colorless oil.[5]

-

Step 2: Guanylation of tert-Butyl (2-aminoethyl)carbamate

The free amino group of tert-butyl (2-aminoethyl)carbamate is then guanidinylated. There are several methods for the synthesis of Boc-protected guanidines. A modern approach avoids the use of toxic heavy metals.

Experimental Protocol: Guanylation

-

Materials: tert-Butyl (2-aminoethyl)carbamate, N,N'-di-Boc-thiourea, Cyanuric chloride (TCT), N-methylmorpholine (NMM), 4-dimethylaminopyridine (DMAP), Tetrahydrofuran (THF).

-

Procedure:

-

N,N'-di-Boc-thiourea is activated with cyanuric chloride (TCT) in THF.

-

tert-Butyl (2-aminoethyl)carbamate is added to the activated mixture in the presence of N-methylmorpholine (NMM) and a catalytic amount of DMAP.[6][7]

-

The reaction mixture is stirred until completion, monitored by an appropriate technique (e.g., TLC or LC-MS).

-

The product, this compound, is then isolated and purified, typically involving an acidic aqueous wash to remove unreacted amine, followed by extraction and column chromatography.

-

Role in Drug Development

This compound is a valuable building block in medicinal chemistry, primarily utilized for the introduction of a protected guanidine moiety into a target molecule. The guanidinium group is a common feature in many biologically active compounds and natural products due to its ability to form strong hydrogen bonds and its protonated state at physiological pH.

The Boc protecting group masks the high basicity of the guanidine group, which allows for a wider range of chemical transformations on other parts of the molecule without interference from the guanidine. The Boc group can be readily removed under acidic conditions to reveal the free guanidine.

Spectroscopic Characterization

While specific spectroscopic data is not publicly available, the structure of this compound would be confirmed using a combination of techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic peaks for the tert-butyl group (a singlet integrating to 9 protons), and methylene groups. ¹³C NMR would show resonances for the carbons of the tert-butyl group, the carbamate carbonyl, the methylene carbons, and the guanidinium carbon.

-

Mass Spectrometry (MS): This would be used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching, C=O stretching of the carbamate, and C=N stretching of the imino group would be expected.

Safety and Handling

Specific toxicity data for this compound is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound, CasNo.251294-65-2 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. CAS:251294-65-2 - Rosewachem [rosewachem.com]

- 3. 251294-65-2|this compound|BLD Pharm [bldpharm.com]

- 4. chembk.com [chembk.com]

- 5. prepchem.com [prepchem.com]

- 6. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

tert-Butyl (2-amino-2-iminoethyl)carbamate chemical structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-amino-2-iminoethyl)carbamate, also known by its CAS Number 251294-65-2, is a guanidine-containing building block with significant potential in medicinal chemistry and drug discovery. The presence of a Boc-protected amine and a reactive guanidine functional group makes it a versatile intermediate for the synthesis of complex molecular architectures. The guanidinium group, being protonated at physiological pH, is a key pharmacophore in numerous biologically active compounds, known for its ability to participate in hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors. This guide provides a comprehensive overview of its chemical structure, a plausible synthetic route, and its potential applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a Boc-protected ethylamine backbone with a terminal guanidine group.

Table 1: Chemical Identifiers and Computed Physicochemical Properties

| Identifier | Value |

| IUPAC Name | tert-butyl N-[2-(diaminomethylideneamino)ethyl]carbamate |

| CAS Number | 251294-65-2 |

| Molecular Formula | C₇H₁₅N₃O₂ |

| Molecular Weight | 173.21 g/mol |

| SMILES | O=C(OC(C)(C)C)NCC(N)=N |

| Predicted LogP | 0.4 |

| Predicted pKa | (Most Basic) 12.5 |

| Predicted Boiling Point | 287.9 °C at 760 mmHg |

| Predicted Density | 1.15 g/cm³[1] |

Experimental Protocols: A Plausible Synthetic Route

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and efficient multi-step synthesis can be proposed based on well-established organic chemistry reactions. The overall strategy involves the mono-Boc protection of ethylenediamine followed by a guanidinylation reaction.

Step 1: Mono-Boc Protection of Ethylenediamine

The first step is the selective protection of one of the amino groups of ethylenediamine with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting ethylenediamine with di-tert-butyl dicarbonate (Boc₂O).

-

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Sodium hydroxide (NaOH) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Protocol:

-

Dissolve ethylenediamine (1.0 eq) in the chosen solvent in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (0.95 eq) in the same solvent to the cooled ethylenediamine solution over a period of 1-2 hours with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium hydroxide solution to remove any unreacted starting material and di-Boc protected byproducts.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield tert-butyl (2-aminoethyl)carbamate as a crude product, which can be purified by distillation or column chromatography.

-

Step 2: Guanidinylation of tert-Butyl (2-aminoethyl)carbamate

The second step involves the conversion of the free amino group of tert-butyl (2-aminoethyl)carbamate into a guanidine group. This can be accomplished using a variety of guanidinylating agents. A common and effective method is the use of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.

-

Materials:

-

tert-Butyl (2-aminoethyl)carbamate (from Step 1)

-

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base

-

Dimethylformamide (DMF) or Acetonitrile as solvent

-

-

Protocol:

-

Dissolve tert-butyl (2-aminoethyl)carbamate (1.0 eq) in the chosen solvent in a round-bottom flask.

-

Add the base (e.g., TEA, 1.2 eq) to the solution.

-

Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting N,N'-di-Boc-protected guanidine can be deprotected using an acid such as trifluoroacetic acid (TFA) in DCM to yield the final product, this compound, often as a salt (e.g., trifluoroacetate or hydrochloride if HCl is used).

-

Purify the final product by recrystallization or column chromatography.

-

Figure 1: Proposed two-step synthetic workflow for this compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Chemical Shifts / Frequencies | Functional Group Assignment |

| ¹H NMR | ~1.4 ppm (s, 9H)~3.2-3.4 ppm (m, 2H)~3.0-3.2 ppm (m, 2H)Broad signals for N-H protons | tert-Butyl group-CH₂-NH-Boc-CH₂-C(NH)NH₂Amine and Guanidine protons |

| ¹³C NMR | ~28 ppm~40-45 ppm~80 ppm~156 ppm~158 ppm | tert-Butyl carbonsEthyl carbonsQuaternary carbon of tert-Butyl groupCarbamate carbonyl carbonGuanidinyl carbon |

| FT-IR | ~3300-3400 cm⁻¹ (N-H stretch)~2970 cm⁻¹ (C-H stretch)~1700 cm⁻¹ (C=O stretch, carbamate)~1650 cm⁻¹ (C=N stretch, guanidine)~1520 cm⁻¹ (N-H bend) | Amine and GuanidineAlkyl groupsBoc groupGuanidine groupAmine and Amide |

Applications in Drug Development

The guanidinium group is a key structural feature in many biologically active molecules, including the amino acid arginine. Its ability to remain protonated at physiological pH allows it to form strong electrostatic and hydrogen bond interactions with biological targets.

-

Enzyme Inhibition: The guanidinium group can mimic the side chain of arginine, enabling it to bind to the active sites of enzymes that process arginine or have arginine-binding pockets. This makes guanidine-containing compounds potential inhibitors for a variety of enzymes, including nitric oxide synthases, kinases, and proteases.

-

Receptor Antagonism/Agonism: The positive charge of the guanidinium group can be crucial for interaction with negatively charged residues in receptor binding sites. This is relevant for targeting G-protein coupled receptors (GPCRs) and ion channels.

-

Molecular Scaffolding: The Boc-protected nature of this compound allows for its incorporation into larger molecules through standard peptide coupling or other amine-based chemistries. The guanidine group can then be deprotected at a later stage, providing a versatile tool for creating libraries of potential drug candidates.

Figure 2: General interaction of a guanidinium group with a biological target.

Conclusion

This compound is a valuable synthetic building block for the introduction of a protected guanidine functionality. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis can be reliably achieved through established chemical methodologies. Its structural features make it a promising tool for the development of novel therapeutics targeting a wide range of biological systems where guanidine-mediated interactions are critical for activity. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

Technical Guide: Physical and Chemical Properties of tert-Butyl (2-amino-2-iminoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl (2-amino-2-iminoethyl)carbamate, a molecule of interest in medicinal chemistry and drug development. The guanidinium functional group is a key structural motif in a vast array of biologically active compounds, prized for its ability to engage in strong hydrogen bonding and electrostatic interactions. The introduction of a tert-butyloxycarbonyl (Boc) protecting group allows for the strategic manipulation of this functionality in complex syntheses. This document details the available physicochemical data, provides hypothetical yet plausible experimental protocols for its synthesis and characterization, and visualizes its role in the context of drug development workflows.

Chemical Identity and Physical Properties

This compound, also known as N-(2-guanidinoethyl)carbamic acid tert-butyl ester, is a derivative of ethylenediamine containing a Boc-protected amine and a guanidinium group. The presence of the Boc group significantly modulates the high basicity of the guanidine moiety, rendering the molecule more amenable to organic synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 251294-65-2 | N/A |

| Molecular Formula | C₇H₁₅N₃O₂ | N/A |

| Molecular Weight | 173.21 g/mol | N/A |

| Appearance | Powder or liquid | [1] |

| Melting Point | 50-60 °C (approximate) | [2] |

| Density | 1.15 ± 0.1 g/cm³ | [2][3] |

| pKa (Predicted) | 10.59 ± 0.46 | [2][4] |

| Solubility | Soluble in ethanol, formic acid, and acetonitrile; slightly soluble in water. | [2] |

Chemical Reactivity and Stability

The chemical behavior of this compound is dominated by the interplay between the Boc-protected amine and the guanidinium group.

-

Guanidinium Group : This functional group is highly basic due to the resonance stabilization of its protonated form. The Boc group, being electron-withdrawing, reduces the pKa of the guanidinium ion, making it less basic and nucleophilic than an unprotected guanidine. This modulation is crucial for preventing unwanted side reactions during synthetic transformations.

-

Boc Protecting Group : The tert-butyloxycarbonyl group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation. Its primary lability is towards acidic conditions.

Deprotection: The Boc group can be readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent such as 1,4-dioxane. This process regenerates the free amine and proceeds via the formation of a stable tert-butyl cation.

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound. These are based on established methods for the mono-Boc protection of diamines and subsequent guanidinylation.

Synthesis of tert-Butyl (2-aminoethyl)carbamate (Precursor)

This step involves the selective protection of one of the amino groups of ethylenediamine.

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Methanol (MeOH)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, dissolve ethylenediamine (1.0 equivalent) in DCM or MeOH.

-

Cool the solution to 0 °C using an ice bath with vigorous stirring.

-

Dissolve Boc₂O (0.8-1.0 equivalent) in the same solvent and add it dropwise to the cooled diamine solution over a period of 1-2 hours using a dropping funnel.[2]

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in DCM or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-Boc-protected diamine.[2]

-

If necessary, purify the crude product by column chromatography on silica gel.[2]

Guanidinylation of tert-Butyl (2-aminoethyl)carbamate

This step introduces the guanidinium functionality to the free amino group of the precursor.

Materials:

-

tert-Butyl (2-aminoethyl)carbamate

-

N,N'-Di-Boc-thiourea

-

Cyanuric chloride (TCT) (or another suitable activating agent)

-

Anhydrous Tetrahydrofuran (THF)

-

N-methylmorpholine (NMM)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Magnetic stirrer and stir bar

-

Round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

To a stirred solution of N,N'-di-Boc-thiourea (1.1 equivalents) in anhydrous THF, add TCT (0.4 equivalents) at room temperature. Stir the mixture for 30 minutes to activate the thiourea.[2]

-

In a separate flask, dissolve tert-Butyl (2-aminoethyl)carbamate (1.0 equivalent), NMM (2.0 equivalents), and a catalytic amount of DMAP in anhydrous THF.

-

Add the solution of the amine to the activated thiourea mixture.[2]

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.[2]

-

Upon completion, filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.

-

The resulting di-Boc protected guanidine can then be deprotected. Dissolve the crude product in a suitable solvent (e.g., DCM).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure to yield the crude product.

-

Purify the final compound, this compound, by a suitable method such as recrystallization or column chromatography.

Mandatory Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound from ethylenediamine.

References

In-Depth Technical Guide: tert-Butyl (2-amino-2-iminoethyl)carbamate

CAS Number: 251294-65-2

Abstract

This technical guide provides a comprehensive overview of tert-butyl (2-amino-2-iminoethyl)carbamate, a key intermediate in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. The document details the compound's chemical properties, outlines a detailed experimental protocol for its synthesis, and discusses its applications, with a focus on its role as a building block for more complex molecules. The stability and reactivity of the N-Boc-protected guanidine functionality are also explored. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Introduction

This compound, also known as N-Boc-guanidinoethylamine, is a bifunctional organic molecule featuring a guanidine group and a carbamate-protected amine. The presence of the tert-butoxycarbonyl (Boc) protecting group on the guanidine moiety enhances its stability and solubility, making it a versatile reagent in multi-step organic syntheses.[1] The guanidinium group is a common structural motif in biologically active compounds, recognized for its ability to participate in hydrogen bonding and electrostatic interactions with biological targets.[2][3] Consequently, Boc-protected guanidines are valuable intermediates in the synthesis of peptidomimetics, enzyme inhibitors, and other therapeutic agents.[4][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. It is important to note that while some data is specific to the target molecule, other parameters are estimated based on closely related compounds due to the limited availability of comprehensive experimental data for this specific CAS number.

| Property | Value | Source |

| CAS Number | 251294-65-2 | N/A |

| Molecular Formula | C₇H₁₅N₃O₂ | [6] |

| Molecular Weight | 173.21 g/mol | [5] |

| Appearance | Powder or liquid | [6] |

| Density | 1.15 ± 0.1 g/cm³ | [5] |

| Boiling Point | Estimated 250-300 °C at 760 mmHg | N/A |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from ethylenediamine. The first step involves the selective mono-Boc protection of one of the amino groups of ethylenediamine. The resulting tert-butyl (2-aminoethyl)carbamate is then subjected to a guanylation reaction to introduce the guanidine functionality.

Step 1: Synthesis of tert-Butyl (2-aminoethyl)carbamate

This procedure is adapted from established methods for the mono-protection of diamines.[4][7]

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Magnesium oxide

-

Ether

-

Argon atmosphere

Protocol:

-

A mixture of 600 ml of ethylenediamine in 3 L of dioxane, 1.5 L of water, and 90 g of magnesium oxide is stirred at room temperature under an argon atmosphere.[7]

-

A solution of 327 g of di-tert-butyl dicarbonate in 1.5 L of dioxane is added dropwise to the mixture over 20 minutes.[7]

-

The reaction mixture is stirred at room temperature for 16 hours.[7]

-

The mixture is then filtered through Celite and concentrated under reduced pressure.[7]

-

The resulting residue is refluxed five times with 500 ml of ether each time, and the ether is decanted off after each reflux.[7]

-

The combined ethereal solutions are concentrated, and the resulting yellow oil is distilled under high vacuum to yield tert-butyl (2-aminoethyl)carbamate as a colorless oil.[7] The reported boiling point is 84°-86°C at 46.5 Pa.[7]

Step 2: Guanylation of tert-Butyl (2-aminoethyl)carbamate

This protocol is a general method for the guanylation of primary amines using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.[2]

Materials:

-

tert-Butyl (2-aminoethyl)carbamate

-

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

-

Tetrahydrofuran (THF) or Chloroform (CHCl₃)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Protocol:

-

Dissolve tert-butyl (2-aminoethyl)carbamate (1.0 equivalent) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equivalents) in THF or CHCl₃.[2]

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

-

Upon completion (typically a few hours to overnight), concentrate the reaction mixture under reduced pressure.[2]

-

Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired product, tert-butyl (2-(N,N'-di-Boc-guanidino)ethyl)carbamate.[2]

-

The final deprotection of one of the Boc groups on the guanidine moiety can be achieved under mild acidic conditions to yield this compound.

Reactivity and Stability

The reactivity of this compound is dominated by the Boc-protected guanidine group. The Boc group serves to decrease the basicity and nucleophilicity of the guanidine, thereby preventing unwanted side reactions during subsequent synthetic steps.[2]

Stability Profile of Boc-Protected Guanidines: [2]

| Condition | Stability | Notes |

| Basic Conditions | High | Stable to common organic bases like triethylamine and piperidine, as well as moderate concentrations of alkali hydroxides. This allows for orthogonality with other protecting groups like Fmoc. |

| Nucleophiles | High | Generally resistant to attack by common nucleophiles. |

| Catalytic Hydrogenation | High | Stable to standard conditions (e.g., H₂/Pd-C), enabling the selective removal of other protecting groups like Cbz. |

| Acidic Conditions | Labile | The Boc group is readily cleaved under acidic conditions, with the rate of cleavage dependent on the acid strength. |

The acid-labile nature of the Boc group is the basis for its removal. The deprotection mechanism involves protonation of the carbamate oxygen, followed by cleavage to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates.[2]

Applications in Drug Development

The guanidinium group is a key pharmacophore in a variety of biologically active molecules due to its ability to form strong ionic and hydrogen bonds with carboxylate and phosphate groups found in biological macromolecules. The use of this compound and similar N-Boc-protected guanidines is prevalent in the synthesis of:

-

Peptidomimetics: As a building block to introduce a guanidine side chain that mimics the functionality of arginine.[1][4]

-

Enzyme Inhibitors: The guanidinium group can interact with active sites of enzymes, making it a valuable component in the design of inhibitors.

-

PROTACs: While a different, yet similar, molecule is cited as a PROTAC linker, the structural motif of a protected diamine is relevant in the synthesis of these targeted protein degraders.[8]

The Boc protecting group allows for the incorporation of the guanidine functionality at various stages of a synthetic sequence, with its removal typically occurring in the final steps under acidic conditions.

Spectroscopic Data

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) |

| 4.99 (bs, 1H) | 156.02 | ||

| 3.20 (t, J = 4Hz, 2H) | 79.07 | ||

| 2.82 (t, J = 4Hz, 2H) | 41.63 | ||

| 2.05 (s, 2H) | 40.37 | ||

| 1.43 (s, 9H) | 28.40 |

Data for tert-butyl (2-aminoethyl)carbamate[9]

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the introduction of a protected guanidine moiety. Its stability under a range of conditions, coupled with the facile removal of the Boc protecting group, makes it an important tool for the synthesis of complex, biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to aid researchers in its effective utilization.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0033976B1 - Method for protecting guanidino group and restoring the same - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. rsc.org [rsc.org]

Molecular weight of tert-Butyl (2-amino-2-iminoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (2-amino-2-iminoethyl)carbamate, a key synthetic intermediate in medicinal chemistry. The document details its physicochemical properties, outlines a robust experimental protocol for its synthesis, and discusses its applications in drug development.

Core Compound Properties

This compound, also known as N-(tert-butoxycarbonyl)-N'-(2-aminoethyl)guanidine, is a mono-Boc-protected derivative of aminoethylguanidine. The tert-butoxycarbonyl (Boc) protecting group allows for selective chemical transformations at other positions of the molecule.

Table 1: Physicochemical Data for this compound

| Property | Value |

| CAS Number | 251294-65-2 |

| Molecular Formula | C₇H₁₅N₃O₂ |

| Molecular Weight | 173.21 g/mol |

| Appearance | Powder or liquid |

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the mono-Boc protection of ethylenediamine to yield tert-butyl (2-aminoethyl)carbamate. The second step is the guanidinylation of the free primary amine.

Experimental Protocols

Step 1: Synthesis of tert-Butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine)

This procedure outlines the selective mono-Boc protection of ethylenediamine.

-

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Magnesium oxide

-

Ether

-

Argon or Nitrogen gas

-

-

Procedure:

-

In a reaction vessel, prepare a mixture of ethylenediamine, dioxane, water, and magnesium oxide.

-

Stir the mixture at room temperature under an inert atmosphere (e.g., argon).

-

Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture over a period of 20 minutes.

-

Continue stirring the reaction mixture at room temperature for 16 hours.

-

After the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure.

-

The resulting residue is then repeatedly extracted with ether.

-

The combined ether extracts are concentrated to yield crude tert-butyl (2-aminoethyl)carbamate as a yellow oil.

-

Purify the crude product by high vacuum distillation to obtain pure tert-butyl (2-aminoethyl)carbamate as a colorless oil.[1]

-

Step 2: Guanidinylation of tert-Butyl (2-aminoethyl)carbamate

This protocol describes the conversion of the primary amine of tert-butyl (2-aminoethyl)carbamate to a guanidine group using a common guanidinylating agent.

-

Materials:

-

tert-Butyl (2-aminoethyl)carbamate

-

1-[N,N'-(Di-Boc)amidino]pyrazole

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

In a round-bottom flask, dissolve tert-butyl (2-aminoethyl)carbamate (1.00 mmol) and 1-[N,N'-(di-Boc)amidino]pyrazole (1.10 mmol) in anhydrous THF.

-

Stir the solution at room temperature for 24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The resulting di-Boc protected intermediate is then deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield this compound.

-

Purification of the final product is typically achieved by column chromatography.

-

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Applications in Drug Development and Research

The guanidinium group is a significant pharmacophore due to its ability to form strong hydrogen bonds and its protonated state at physiological pH. The use of a Boc-protected guanidinoethyl building block like this compound offers a strategic advantage in the synthesis of complex molecules.

The primary application of this compound is as a versatile building block in the synthesis of more complex molecules, particularly in the development of therapeutic agents. The Boc-protecting group allows for the selective modification of other parts of a molecule before the guanidine functionality is revealed in a later synthetic step.

While specific signaling pathways directly modulated by this compound are not documented, it serves as a precursor for synthesizing molecules that target a wide range of biological processes. The guanidino group is a common feature in inhibitors of enzymes such as kinases, proteases, and nitric oxide synthases.

Logical Relationship in Drug Discovery Workflow

Caption: Role of the compound in a typical drug discovery workflow.

References

Synthesis of tert-Butyl (2-amino-2-iminoethyl)carbamate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthetic pathways for tert-Butyl (2-amino-2-iminoethyl)carbamate, a valuable building block in medicinal chemistry and drug development. The document details the synthesis of the requisite precursor, tert-butyl (2-aminoethyl)carbamate, followed by its guanylation to the target molecule. Both di-Boc-protected and the target mono-Boc-protected guanidine syntheses are discussed, including methods for selective deprotection. Experimental protocols, quantitative data, and pathway visualizations are provided to aid researchers and scientists in the efficient synthesis of this compound.

Synthesis of the Precursor: tert-Butyl (2-aminoethyl)carbamate

The synthesis of the target molecule commences with the preparation of the mono-Boc-protected ethylenediamine precursor, tert-butyl (2-aminoethyl)carbamate. A common and efficient method involves the direct and selective N-Boc protection of ethylenediamine.

Experimental Protocol:

A mixture of ethylenediamine (600 ml) in dioxane (3 l), water (1.5 l), and magnesium oxide (90 g) is stirred at room temperature under an argon atmosphere. A solution of di-tert-butyl dicarbonate (327 g) in dioxane (1.5 l) is added dropwise over 20 minutes. The reaction mixture is stirred at room temperature for 16 hours. Following the reaction, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting residue is refluxed with ether (5 x 500 ml), decanted, dried, and filtered. The combined ethereal solutions are concentrated to yield tert-butyl (2-aminoethyl)carbamate as a yellow oil, which can be further purified by high vacuum distillation.[1]

| Parameter | Value |

| Boiling Point | 84-86 °C at 46.5 Pa |

| Appearance | Colorless to yellow oil |

Synthesis of N,N'-Di-Boc-protected Guanidine

The guanylation of tert-butyl (2-aminoethyl)carbamate is typically achieved through the use of an N,N'-di-Boc-protected guanylating agent. This approach offers good yields and straightforward purification. Several effective guanylating agents can be employed, with 1-H-Pyrazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine being a prominent example.[2]

Synthesis Pathway 1: Using 1-H-Pyrazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine

Caption: Guanylation of tert-butyl (2-aminoethyl)carbamate.

Experimental Protocol:

To a stirred solution of 1-H-Pyrazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine (1.21 g, 3.9 mmol) in acetonitrile (20 mL) at room temperature, tert-butyl (2-aminoethyl)carbamate (1.2-1.5 equivalents) is added in one portion. The mixture is stirred for the time specified by TLC monitoring (typically complete within hours). Upon completion, the solvent is removed under reduced pressure. The resulting product can be purified by crystallization or column chromatography.[2]

| Reagent | Solvent | Temperature | Yield |

| 1-H-Pyrazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine | Acetonitrile | Room Temperature | Moderate to High |

Synthesis of this compound via Selective Deprotection

The desired mono-Boc-protected guanidine, this compound, can be obtained through the selective deprotection of the corresponding di-Boc derivative. This method offers a controlled route to the target compound.

Synthesis Pathway 2: Selective Deprotection

Caption: Selective deprotection to the mono-Boc guanidine.

Experimental Protocol:

The di-Boc-protected guanidine is dissolved in a suitable solvent such as dichloromethane. A mild acidic reagent, for example, trifluoroacetic acid (TFA), is added in a controlled manner, often in the presence of a scavenger like triisopropylsilane (TIS) to prevent side reactions. The reaction progress is monitored by TLC or LC-MS to ensure selective removal of only one Boc group. Upon completion, the reaction is quenched, and the product is isolated and purified, typically by chromatography.

| Deprotecting Agent | Solvent | Scavenger |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Triisopropylsilane (TIS) |

Alternative Synthesis of Di-Boc-Guanidine using Activated Thiourea

An alternative, cost-effective, and environmentally friendly method for the synthesis of N,N'-di-Boc-protected guanidines involves the activation of di-Boc-thiourea with cyanuric chloride (TCT).[3] This method avoids the use of toxic heavy-metal reagents.[3]

Synthesis Pathway 3: TCT-activated Thiourea Method

Caption: Synthesis via TCT-activated di-Boc-thiourea.

Experimental Protocol:

Di-Boc-thiourea is activated with cyanuric chloride (TCT) in tetrahydrofuran (THF). To this mixture, tert-butyl (2-aminoethyl)carbamate is added in the presence of N-methylmorpholine (NMM) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction is stirred at room temperature until completion. Optimized conditions often utilize a reduced TCT ratio (3:1 di-Boc-thiourea to TCT) to achieve high yields.[3] The product is then isolated and purified.

| Activating Agent | Solvent | Base | Catalyst | Yield |

| Cyanuric Chloride (TCT) | Tetrahydrofuran (THF) | N-methylmorpholine (NMM) | 4-dimethylaminopyridine (DMAP) | Up to 95% |

This guide provides a foundational understanding of the key synthetic strategies for this compound, offering detailed protocols and comparative data to facilitate its preparation in a laboratory setting. Researchers are encouraged to consult the cited literature for further details and specific characterization data.

References

Core Technical Guide: The Role and Application of tert-Butyl (2-amino-2-iminoethyl)carbamate in the Synthesis of Bioactive Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide elucidates the function of tert-Butyl (2-amino-2-iminoethyl)carbamate, a pivotal synthetic building block. Contrary to being a bioactive agent with a direct mechanism of action, this molecule serves as a protected precursor for the introduction of a guanidinoethyl moiety in the synthesis of complex, biologically active compounds. This document details its application in the total synthesis of Clavatadine A, a potent and selective inhibitor of human blood coagulation Factor XIa (FXIa). We provide comprehensive experimental protocols, quantitative data on the bioactivity of the final compound, and visual diagrams of the synthetic workflow and the target's signaling pathway.

Introduction: A Synthetic Building Block, Not a Bioactive Agent

This compound is a derivative of agmatine where the primary amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is crucial in multi-step organic synthesis. The Boc group masks the highly basic and nucleophilic guanidino group, preventing it from undergoing unwanted side reactions, thereby enabling chemists to perform modifications on other parts of a molecule.[1][2] Once the desired molecular scaffold is assembled, the Boc group can be readily removed under acidic conditions to reveal the functional guanidine.

The guanidinium group is a key pharmacophore in numerous biologically active molecules due to its ability to form strong hydrogen bonds and electrostatic interactions with biological targets such as enzymes and receptors.[3][4] This guide will focus on a practical application: the synthesis of Clavatadine A, a marine natural product that showcases the utility of Boc-protected guanidine precursors.[5][6]

Case Study: Synthesis of Clavatadine A

Clavatadine A is a potent and selective inhibitor of Factor XIa, a key enzyme in the intrinsic pathway of the blood coagulation cascade.[1][5] Its synthesis provides an excellent example of the strategic use of a Boc-protected aminoguanidine. The overall strategy is a convergent synthesis, where two key fragments are prepared separately and then combined.[4][5]

Synthesis of the Boc-Protected Aminoguanidine Fragment

A key intermediate is N,N'-di-Boc-protected agmatine (di-Boc-agmatine), which is a derivative of the requested carbamate. This intermediate is synthesized via a direct guanidinylation of a commercially available diamine. This "early-stage guanidinylation" is more efficient than traditional methods that introduce the guanidine group at the end of the synthesis.[3][4][7] The guanidinylating agent used is N,N′-Di-Boc-1H-pyrazole-1-carboxamidine, often referred to as Goodman's reagent.[5]

Experimental Protocols

Protocol 1: Synthesis of N,N′-di-Boc-agmatine (7) [3][5]

-

Dissolution: To a solution of 1,4-butanediamine (3.0 equivalents) in dichloromethane (CH₂Cl₂), add triethylamine (Et₃N) (1.0 equivalent).

-

Guanidinylation: A solution of N,N′-Di-Boc-1H-pyrazole-1-carboxamidine (Goodman's reagent) in CH₂Cl₂ is added dropwise to the diamine solution under high dilution conditions over several hours.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford N,N′-di-Boc-agmatine.

Protocol 2: Synthesis of the Isocyanate Fragment (8) [7]

-

Phosgenation: The purified N,N′-di-Boc-agmatine from Protocol 1 is dissolved in an appropriate solvent (e.g., CH₂Cl₂).

-

Reaction with Triphosgene: The solution is cooled to 0 °C, and a solution of triphosgene in the same solvent is added dropwise.

-

Base Addition: A non-nucleophilic base, such as proton sponge, is added, and the reaction is allowed to warm to room temperature.

-

Isolation: The reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the crude isocyanate 8, which is typically used immediately in the next step without further purification.

Protocol 3: Coupling and Final Deprotection to Yield Clavatadine A (1) [5][8]

-

Coupling Reaction: The isocyanate fragment (8) is dissolved in anhydrous dichloromethane. To this solution is added 2,4-dibromo-homogentisic acid lactone and a catalytic amount of N,N-diisopropylethylamine (Hünig's base). The reaction is stirred at ambient temperature for approximately 3 hours.[7][8]

-

Purification of Intermediate: The solvent is evaporated, and the resulting crude carbamate (9) is purified by flash column chromatography.[7]

-

Global Deprotection: The purified carbamate (1.0 equivalent) is dissolved in tetrahydrofuran (THF). A 1.0 M aqueous solution of hydrochloric acid (HCl) is added, and the mixture is stirred at 30 °C for 16 hours.[9]

-

Final Product Isolation: The reaction mixture is concentrated to yield the final product, Clavatadine A, as its hydrochloride salt.

Mandatory Visualization: Synthetic Workflow

Caption: Synthetic workflow for the total synthesis of Clavatadine A.

Mechanism of Action of Clavatadine A

The utility of this compound as a synthetic tool is ultimately demonstrated by the biological activity of the final product it helps to create. Clavatadine A functions as a potent inhibitor of Factor XIa (FXIa).[5]

The Blood Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions leading to the formation of a blood clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. FXIa is a serine protease that plays a crucial role in the intrinsic pathway, where it activates Factor IX.[10] Inhibition of FXIa is a promising strategy for developing new anticoagulants, as it may reduce the risk of thrombosis while having a limited impact on hemostasis, potentially leading to a lower risk of bleeding compared to traditional anticoagulants.[10][11]

Inhibition of Factor XIa

Clavatadine A inhibits FXIa through a combination of interactions within the enzyme's active site. X-ray crystallography studies have revealed that the linear, arginine-like side chain (derived from the Boc-protected aminoguanidine) and the phenylacetic acid moiety at the other end of the molecule are crucial for its inhibitory activity.[1] These groups engage in specific, noncovalent interactions within the FXIa active site, leading to potent and selective inhibition.[1][5] Some studies suggest that the inhibition may be irreversible.[1][11]

Mandatory Visualization: Signaling Pathway

Caption: Inhibition of the intrinsic coagulation pathway by Clavatadine A.

Data Presentation

The efficacy of Clavatadine A as a Factor XIa inhibitor has been quantified through enzymatic assays. The data highlights its potency and selectivity.

| Compound | Target | IC₅₀ (μM) | Reference |

| Natural Clavatadine A | Human Factor XIa | 1.3 | [1][5] |

| Synthetic Clavatadine A | Human Factor XIa | 6.3 | [5] |

| Clavatadine B | Human Factor XIa | 27 | [1] |

Experimental Protocols

Protocol 4: Factor XIa Inhibition Assay [5]

-

Assay Setup: The assay is performed in a 96-well microplate. Each well contains the test compound (e.g., Clavatadine A) dissolved in DMSO, Factor XIa buffer, and purified human Factor XIa.

-

Incubation: The plate is incubated at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: A chromogenic substrate for Factor XIa (e.g., S2366) is added to each well to initiate the enzymatic reaction.

-

Measurement: The plate is incubated for an additional 2 hours at room temperature. The absorbance is then measured at 405 nm using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated relative to controls (0% inhibition with DMSO and 100% inhibition without the enzyme). The IC₅₀ value is determined from the dose-response curve.

Conclusion

This compound is a valuable reagent in organic synthesis, providing a means to incorporate a protected guanidinoethyl group into complex molecules. Its utility is exemplified in the total synthesis of Clavatadine A, a potent and selective Factor XIa inhibitor. The Boc-protection strategy allows for efficient and controlled chemical transformations, ultimately leading to the creation of a bioactive compound with significant therapeutic potential. This guide demonstrates the journey from a simple, protected building block to a complex natural product with a well-defined mechanism of action, highlighting the critical role of such reagents in modern drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Guanidine and 2-aminoimidazoline aromatic derivatives as alpha(2)-adrenoceptor antagonists, 1: toward new antidepressants with heteroatomic linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Total synthesis of clavatadine A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products [jove.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "Total Synthesis of Clavatadine A Analogs to Produce a Viable Reversibl" by Christopher E. Malmberg [digitalcommons.cwu.edu]

A Technical Guide to tert-Butyl (2-amino-2-iminoethyl)carbamate and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of tert-Butyl (2-amino-2-iminoethyl)carbamate and its widely used, more stable analog, N,N'-bis(tert-butoxycarbonyl)guanidine . The guanidinium functional group is a critical pharmacophore in medicinal chemistry, renowned for its ability to participate in key biological interactions. The use of the tert-butoxycarbonyl (Boc) protecting group provides a robust and versatile method for the controlled synthesis of complex guanidine-containing molecules by masking the high basicity of the guanidine moiety, allowing for a broader range of subsequent chemical transformations.

Physicochemical and Quantitative Data

The most well-characterized and commonly utilized reagent for introducing a Boc-protected guanidino group is N,N'-bis(tert-butoxycarbonyl)guanidine (CAS 154476-57-0). This compound serves as a stable, crystalline solid that is soluble in common organic solvents, making it a convenient reagent in organic synthesis.[1] Key quantitative data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 154476-57-0 | [1] |

| Molecular Formula | C₁₁H₂₁N₃O₄ | [2] |

| Molecular Weight | 259.30 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 141-144 °C | [2][3] |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 10.42 (s, 1H), 8.47 (s, 1H), 1.37 (s, 18H) | [4] |

| ¹³C NMR (75.5 MHz, CDCl₃) | δ 158.3, 82.3, 28.1 | [4] |

| IR (CHCl₃) ν (cm⁻¹) | 3407, 3124, 2976, 2930, 1792, 1641, 1549, 1453, 1397, 1365, 1248, 1153 | [4] |

| Purity | ≥ 98% (by HPLC) | [1][3] |

| Solubility | Soluble in Dichloromethane, Chloroform; Limited solubility in water | [1] |

Synthesis and Experimental Protocols

The synthesis of Boc-protected guanidines is a cornerstone of modern medicinal chemistry. The protocols below detail the preparation of the key reagent, N,N'-bis(Boc)guanidine, and its subsequent use in the guanidinylation of amines.

Synthesis of N,N'-bis(tert-butoxycarbonyl)guanidine

A general and high-yielding procedure for the synthesis of N,N'-bis(tert-butoxycarbonyl)guanidine involves the reaction of guanidinium hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][4]

Experimental Protocol:

-

Reaction Setup: Dissolve guanidinium hydrochloride (12.3 g, 128 mmol) and sodium hydroxide (20.8 g, 519 mmol) in water (125 mL). Add 1,4-dioxane (250 mL) to the solution.

-

Addition of Reagent: Cool the mixture to 0 °C in an ice bath. Slowly add di-tert-butyl dicarbonate (62.9 g, 288 mmol) to the cooled mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Work-up: Concentrate the solution under vacuum to approximately one-third of its initial volume. Add water (150 mL) to the concentrate and extract the aqueous phase with ethyl acetate (3 x 80 mL).

-

Purification: Combine the organic phases and wash sequentially with 10% aqueous citric acid (1 x 100 mL), water (1 x 100 mL), and saturated brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude product by flash chromatography on silica gel (elution gradient: 100% dichloromethane to 95:5 dichloromethane/methanol) to obtain N,N'-bis(tert-butoxycarbonyl)guanidine as a white powder.

-

Yield: 30.54 g (91%)[4]

-

Caption: Synthesis workflow for N,N'-bis(tert-butoxycarbonyl)guanidine.

Guanidinylation of Primary Amines

N,N'-bis(Boc)guanidine is not typically used directly for guanidinylation. It is often converted into a more reactive guanidinylating agent, such as N,N'-Di-Boc-N''-triflylguanidine or activated in situ from N,N'-Di-Boc-thiourea . The following is a general protocol for the guanidinylation of a primary amine using an activated thiourea derivative, which avoids the use of toxic heavy metals.[5][6]

Experimental Protocol:

-

Activation: In a round-bottomed flask under an inert atmosphere, dissolve N,N'-di-Boc-thiourea and an activating agent (e.g., cyanuric chloride, TCT) in an anhydrous solvent such as tetrahydrofuran (THF).[5][6] Stir the mixture to form the reactive carbodiimide intermediate.

-

Amine Addition: Add the primary amine substrate to the reaction mixture, followed by a non-nucleophilic base (e.g., N-methylmorpholine) and a catalytic amount of an acylation catalyst (e.g., DMAP).

-

Reaction: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction and transfer the mixture to a separatory funnel. Perform an aqueous work-up, washing with acidic solution to remove unreacted amine, followed by water and brine.

-

Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the resulting crude product by flash column chromatography on silica gel to yield the N,N'-di-Boc-protected guanidine derivative.

Caption: General workflow for the guanidinylation of a primary amine.

Applications in Drug Development and Signaling Pathways

The guanidinium group is a key feature in many biologically active compounds, often mimicking the side chain of arginine to interact with biological targets. Boc-protected guanidinylating reagents are instrumental in synthesizing molecules that modulate various signaling pathways.

A prominent example is in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. Boc-protected amino-guanidino precursors can be incorporated into these linkers to modulate solubility, cell permeability, and binding orientation.

The logical workflow of a PROTAC's mechanism of action is illustrated below. The guanidinium group, often introduced using the synthetic methods described above, can play a role in the linker's properties or in binding to either the target protein or the E3 ligase.

Caption: Logical workflow of PROTAC-mediated protein degradation.

References

- 1. nbinno.com [nbinno.com]

- 2. 1,3-bis(tert-butoxycarbonyl)guanidine , 98% , 154476-57-0 - CookeChem [cookechem.com]

- 3. 1,3-Bis(tert-butoxycarbonyl)guanidine 98 154476-57-0 [sigmaaldrich.com]

- 4. 1 3-BIS(TERT-BUTOXYCARBONYL)GUANIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 6. tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate | C10H23N3O2 | CID 45092277 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl (2-amino-2-iminoethyl)carbamate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (2-amino-2-iminoethyl)carbamate, a key intermediate in medicinal chemistry and organic synthesis. While the specific historical details of its initial discovery are not extensively documented, its emergence is intrinsically linked to the development of amine protection strategies and guanidinylation reagents. This document details its synthesis, beginning with the preparation of its precursor, tert-butyl (2-aminoethyl)carbamate, followed by the guanidinylation process. Detailed experimental protocols, quantitative data from analogous reactions, and workflow diagrams are provided to support researchers in its practical application.

Introduction and Historical Context

The development of this compound is rooted in the broader advancements of peptide synthesis and the need for selectively protected bifunctional molecules. The introduction of the tert-butoxycarbonyl (Boc) protecting group revolutionized organic synthesis by providing a stable, acid-labile protecting group for amines. This allowed for the selective modification of other functional groups within a molecule.

The guanidinium group is a critical pharmacophore found in numerous biologically active compounds, including the amino acid arginine. Its high basicity and ability to form multiple hydrogen bonds make it a key moiety for molecular recognition at biological targets. However, this high basicity also presents a challenge in chemical synthesis. The development of Boc-protected guanidinylating agents provided a solution, allowing for the introduction of a masked guanidine group under mild conditions. This compound, with its CAS number 251294-65-2, emerged as a valuable building block in this context, providing a Boc-protected ethylguanidine moiety for incorporation into larger, more complex molecules.[1][2]

Synthesis

The synthesis of this compound is a two-step process:

-

Synthesis of the precursor: tert-Butyl (2-aminoethyl)carbamate from ethylenediamine.

-

Guanidinylation: Conversion of the primary amine in the precursor to a guanidine group.

Step 1: Synthesis of tert-Butyl (2-aminoethyl)carbamate

The mono-Boc protection of ethylenediamine is a well-established procedure. Several methods exist, with the use of di-tert-butyl dicarbonate (Boc₂O) being the most common.

A widely used method for the selective mono-protection of ethylenediamine involves using an excess of the diamine relative to the di-tert-butyl dicarbonate.[3] An alternative procedure, which avoids a large excess of the diamine, is detailed below.[4]

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Magnesium oxide

-

Ether

-

Dicalit (diatomaceous earth)

Procedure:

-

A mixture of 600 ml of ethylenediamine in 3 L of dioxane, 1.5 L of water, and 90 g of magnesium oxide is stirred at room temperature under an argon atmosphere.[4]

-

A solution of 327 g of di-tert-butyl dicarbonate in 1.5 L of dioxane is added dropwise over 20 minutes.[4]

-

The reaction mixture is stirred at room temperature for 16 hours.[4]

-

The mixture is then suction filtered over Dicalit and concentrated under reduced pressure.[4]

-

The resulting residue is heated to reflux five times with 500 ml of ether each time, and the ether is decanted off after each reflux.[4]

-

The combined ethereal solutions are concentrated, and the resulting yellow oil is distilled under high vacuum to yield tert-butyl (2-aminoethyl)carbamate as a colorless oil (boiling point 84°-86°C at 46.5 Pa).[4]

Step 2: Guanidinylation of tert-Butyl (2-aminoethyl)carbamate

Materials:

-

tert-Butyl (2-aminoethyl)carbamate

-

1-[N,N’-(di-Boc)amidino]pyrazole

-

Tetrahydrofuran (THF), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve tert-butyl (2-aminoethyl)carbamate (1.00 mmol) and 1-[N,N’-(di-Boc)amidino]pyrazole (1.10 mmol) in anhydrous THF (1.7 mL).

-

Stir the solution at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) (eluent: ethyl acetate/hexane = 1:3).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 10%) to yield the di-Boc protected guanidine product.

-

Subsequent deprotection of the di-Boc-guanidino group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) would yield this compound.

Data Presentation

The following table summarizes quantitative data for the guanidinylation of various primary amines using 1-[N,N’-(di-Boc)amidino]pyrazole, providing an indication of the expected efficiency of this reaction.

| Amine Substrate | Guanidinylating Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 4-Bromophenethylamine | 1-[N,N’-(di-Boc)amidino]pyrazole | THF | 24 | 72 | |

| Benzylamine | 1-[N,N’-(di-Boc)amidino]pyrazole | THF | 24 | Not specified | |

| Various primary amines | 1-[N,N’-(di-Boc)amidino]pyrazole | THF or CH₂Cl₂ | 1-24 | 70-95 |

Visualizations

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow for Guanidinylation

Caption: General workflow for the guanidinylation of a primary amine.

Applications in Drug Development and Research

This compound serves as a crucial building block for the introduction of a protected ethylguanidine side chain in the synthesis of complex organic molecules. This is particularly relevant in the field of medicinal chemistry, where the guanidinium group is often a key feature in molecules designed to interact with biological targets such as enzymes and receptors. The Boc-protecting group allows for the incorporation of this moiety early in a synthetic sequence, with deprotection occurring at a later stage to reveal the functional guanidinium group. Its use has been noted in the synthesis of various biologically active compounds and as a linker in PROTACs (Proteolysis Targeting Chimeras).[5]

Conclusion

This compound is a synthetically valuable intermediate that has found its place in the toolbox of medicinal and organic chemists. While its specific discovery is not well-documented, its utility is a direct consequence of the development of modern synthetic methodologies, particularly in the realm of protecting group chemistry. The synthetic protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their research and development endeavors.

References

Technical Guide on the Solubility of tert-Butyl (2-amino-2-iminoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl (2-amino-2-iminoethyl)carbamate is a key synthetic intermediate, primarily utilized as a reagent for the introduction of a protected guanidino group onto primary amines in multi-step organic syntheses. The guanidinium group is a significant pharmacophore in medicinal chemistry, valued for its ability to engage in strong hydrogen bonding and electrostatic interactions.[1] Understanding the solubility of this Boc-protected guanidinylation reagent is critical for its effective use in reaction setup, purification, and formulation development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides standardized, in-depth experimental protocols for its determination in various solvents. Adherence to these methodologies will enable researchers to generate reliable and reproducible solubility data tailored to their specific experimental conditions. This document outlines both thermodynamic and kinetic solubility determination methods, provides a template for data compilation, and illustrates relevant chemical workflows.

Compound Profile: this compound

-

IUPAC Name: tert-butyl N-(2-amino-2-iminoethyl)carbamate

-

Synonyms: Boc-guanidinoethylamine

-

Molecular Formula: C₇H₁₅N₃O₂

-

Molecular Weight: 173.21 g/mol

-

CAS Number: 251294-65-2

-

Structure:

The structure contains a hydrophilic guanidino group and a hydrophobic tert-butyloxycarbonyl (Boc) protecting group, suggesting its solubility will be highly dependent on the polarity of the solvent.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility values for this compound are not available in peer-reviewed literature. The following table is provided as a template for researchers to systematically record experimentally determined data using the protocols outlined in Section 3.

| Solvent | Molecular Formula | Dielectric Constant (ε) at 20°C | Temperature (°C) | Method Used | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Water | H₂O | 80.1 | 25 | Thermodynamic | |||

| Phosphate-Buffered Saline (PBS, pH 7.4) | - | ~79 | 25 | Thermodynamic | |||

| Methanol (MeOH) | CH₄O | 32.7 | 25 | Thermodynamic | |||

| Ethanol (EtOH) | C₂H₆O | 24.5 | 25 | Thermodynamic | |||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | 25 | Thermodynamic | |||

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | 25 | Thermodynamic | |||

| Acetonitrile (ACN) | C₂H₃N | 37.5 | 25 | Thermodynamic | |||

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | 25 | Thermodynamic | |||

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 6.0 | 25 | Thermodynamic | |||

| Tetrahydrofuran (THF) | C₄H₈O | 7.5 | 25 | Thermodynamic | |||

| Toluene | C₇H₈ | 2.4 | 25 | Thermodynamic | |||

| Hexanes | C₆H₁₄ | 1.9 | 25 | Thermodynamic |

Experimental Protocols for Solubility Determination

Two primary types of solubility are relevant in drug discovery and development: thermodynamic and kinetic.[2] Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium, while kinetic solubility measures the concentration at which a compound, dissolved in a concentrated organic stock solution (typically DMSO), precipitates when diluted into an aqueous medium.[3]

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility and is considered the most reliable technique.[4]

Principle: An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Glass vials with screw caps (e.g., 2-4 mL)

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The amount should be sufficient to ensure a solid phase remains at equilibrium (e.g., 2-5 mg).

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent to the vial.

-

Equilibration: Cap the vial securely and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[5] The dissolution rate can affect the time required.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter and dispense the clear, filtered saturated solution into a clean vial. This step is crucial to remove any particulate matter.

-

Quantification:

-

Prepare a series of calibration standards of the compound in the chosen solvent at known concentrations.

-

Analyze the filtered saturated solution and the calibration standards using a validated analytical method (e.g., HPLC-UV).

-

Determine the concentration of the compound in the saturated solution by comparing its response to the calibration curve.

-

-

Verification (Optional but Recommended): The pH of aqueous solutions should be measured before and after the experiment to ensure it has not been significantly altered by the dissolved compound.[6]

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's behavior under non-equilibrium conditions, which can be relevant to in vitro assays.[7]

Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer. The concentration at which precipitation is first observed is defined as the kinetic solubility.[8] Precipitation can be detected by turbidimetry (light scattering) or by filtering the solution and measuring the concentration of the filtrate by UV absorption.[8]

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), high purity

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well microplates (UV-transparent for UV method, clear for nephelometry)

-

Plate reader capable of measuring UV absorbance or nephelometry

-

Liquid handling system or multichannel pipettes

Procedure (UV Absorption Method):

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Plate Setup: Add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells of a 96-well plate. Create a serial dilution directly on the plate or prepare intermediate dilutions.

-

Aqueous Dilution: Rapidly add the aqueous buffer to each well (e.g., 198 µL) to achieve the final desired concentrations and a final DMSO concentration typically between 1-5%.

-

Incubation: Mix the plate gently and incubate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 1-2 hours).[9]

-

Precipitate Removal: Filter the plate using a 96-well filter plate to separate any precipitated solid from the solution.

-

Measurement: Transfer the clear filtrate to a new UV-transparent 96-well plate.

-

Quantification: Measure the UV absorbance at the compound's λ_max. Calculate the concentration in each well against a pre-established calibration curve of the compound prepared in a mixture of buffer and DMSO that matches the final assay conditions. The highest concentration that does not show evidence of precipitation is reported as the kinetic solubility.

Mandatory Visualizations

The following diagrams illustrate key workflows and chemical principles relevant to the study and application of this compound.

Caption: A flowchart of the shake-flask method for thermodynamic solubility.

References

- 1. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. asianpubs.org [asianpubs.org]

- 8. pharmatutor.org [pharmatutor.org]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Stability and Proper Storage of tert-Butyl (2-amino-2-iminoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl (2-amino-2-iminoethyl)carbamate. Due to the limited availability of specific stability studies for this compound, this guide synthesizes information from supplier recommendations and the known chemical properties of its constituent functional groups: a tert-butyloxycarbonyl (Boc) protected amine and a guanidine-like moiety.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: Boc-amino-2-iminoethylamine

-

CAS Number: 251294-65-2

-

Molecular Formula: C₇H₁₅N₃O₂

-

Molecular Weight: 173.21 g/mol

The structure comprises a carbamate group with a Boc protecting group and a guanidine-like functional group. The Boc group is known for its lability under acidic conditions, while the guanidine group is strongly basic.[1] These characteristics are central to understanding the compound's stability profile.

Stability Profile

Key Stability Characteristics:

-

Acid Lability: The Boc protecting group is readily cleaved under acidic conditions.[1] This is the primary degradation pathway of concern. The reaction proceeds via protonation of the carbamate oxygen, followed by the formation of a stable tert-butyl cation.

-

Base Stability: Carbamates, including Boc-protected amines, are generally stable under basic conditions.[2] The high basicity of the guanidine-like moiety itself suggests stability in non-acidic environments.

-

Thermal Stability: While specific data is unavailable, refrigeration is consistently recommended by suppliers, indicating potential for thermal degradation at ambient or elevated temperatures.

-